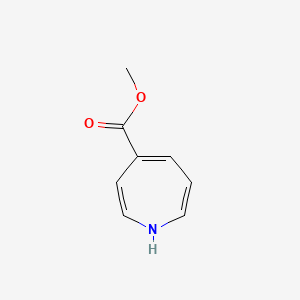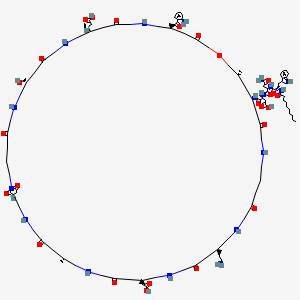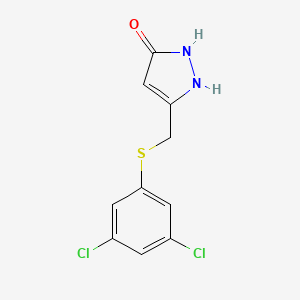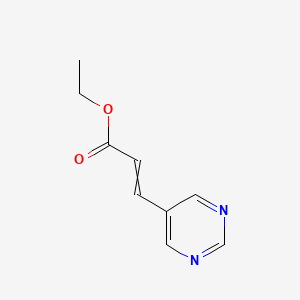
11-Epitilivalline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Epitilivalline, also known as 11-epi-tiliroside, is a naturally occurring flavonoid found in many plants, including the common herb tilia cordata. It is a powerful antioxidant and has been studied for its potential therapeutic applications.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 11-Epitilivalline involves a series of reactions starting from commercially available starting materials. The key steps involve the synthesis of the pyridine ring and the formation of the lactam ring. The final step involves the oxidation of the alcohol group to form the ketone.
Starting Materials
3-pyridinecarboxaldehyde, ethyl acetoacetate, methylamine, ethyl chloroformate, sodium hydride, 2-methyl-1,3-propanediol, acetic anhydride, sulfuric acid, sodium hydroxide, hydrogen peroxide
Reaction
Step 1: Condensation of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of methylamine to form 3-(1-methylpyridin-2-yl)-3-oxopropanenitrile, Step 2: Reaction of the above product with ethyl chloroformate and sodium hydride to form 3-(1-methylpyridin-2-yl)-3-oxopropanenitrile ethyl carbonate, Step 3: Addition of 2-methyl-1,3-propanediol to the above product in the presence of sodium hydride to form 3-(1-methylpyridin-2-yl)-3-oxopropanenitrile ethyl carbonate ethylene glycol ketal, Step 4: Cyclization of the above product with acetic anhydride and sulfuric acid to form 11-Epitilivalline, Step 5: Oxidation of the alcohol group in 11-Epitilivalline using hydrogen peroxide and sodium hydroxide to form 11-Epitilivalline ketone
科学研究应用
11-Epitilivalline has been studied for its potential therapeutic applications, including as an anti-inflammatory, anti-oxidant, and anti-cancer agent. It has been shown to have anti-inflammatory properties in animal models of inflammation, and to possess anti-oxidant activity in vitro. In addition, 11-epitilivalline has been studied for its potential anti-cancer activity, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo.
作用机制
11-Epitilivalline has been shown to act as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. It also has anti-inflammatory properties, which are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines. In addition, 11-epitilivalline has been shown to induce apoptosis in cancer cells, which is thought to be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation and survival.
生化和生理效应
11-Epitilivalline has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2), as well as enzymes involved in cancer cell proliferation and survival. In addition, 11-epitilivalline has been shown to induce apoptosis in cancer cells, and to possess anti-oxidant activity.
实验室实验的优点和局限性
The main advantage of using 11-epitilivalline for laboratory experiments is its availability. It is relatively easy to obtain and is relatively inexpensive compared to other flavonoids. In addition, it is stable under a wide range of pH and temperature conditions, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to using 11-epitilivalline for laboratory experiments. For example, it is not soluble in water, so it must be dissolved in other solvents such as dimethyl sulfoxide or ethanol prior to use. In addition, its solubility in other solvents is limited, so it may not be suitable for use in some experiments.
未来方向
Given the promising results of studies investigating the therapeutic potential of 11-epitilivalline, there are many potential future directions for research. For example, further studies could investigate the potential of 11-epitilivalline as an anti-inflammatory and anti-cancer agent in humans. In addition, further studies could investigate its potential as a neuroprotective agent, as it has been shown to protect against neuronal cell death in vitro. Finally, further studies could investigate the potential of 11-epitilivalline as an antioxidant to protect against oxidative stress-induced diseases.
属性
CAS 编号 |
80279-25-0 |
|---|---|
产品名称 |
11-Epitilivalline |
分子式 |
C20H19N3O2 |
分子量 |
333.391 |
IUPAC 名称 |
(6R,6aS)-4-hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C20H19N3O2/c24-17-9-3-6-13-19(17)22-18(16-8-4-10-23(16)20(13)25)14-11-21-15-7-2-1-5-12(14)15/h1-3,5-7,9,11,16,18,21-22,24H,4,8,10H2/t16-,18+/m0/s1 |
InChI 键 |
AJZNARCWDDMOPL-FUHWJXTLSA-N |
SMILES |
C1CC2C(NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54 |
同义词 |
(11R-trans)-1,2,3,10,11,11a-Hexahydro-9-hydroxy-11-(1H-indol-3-yl)-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



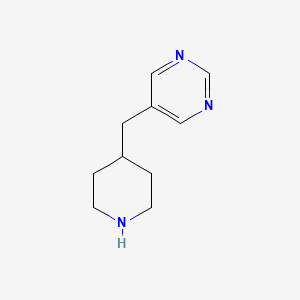
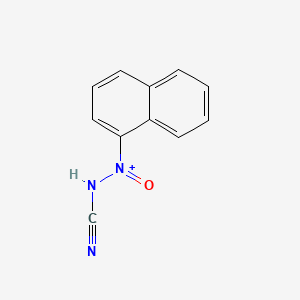
![tert-butyl [(1R,2S)-2-ethenyl-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]carbamate](/img/structure/B569616.png)

![2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol](/img/structure/B569624.png)
